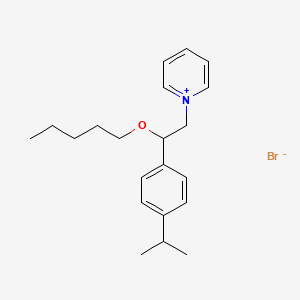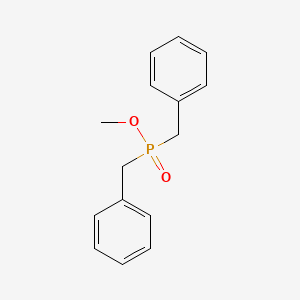![molecular formula C9H16N2O2 B14715893 1-[(E)-Methyldiazenyl]cyclohexyl acetate CAS No. 13369-61-4](/img/structure/B14715893.png)
1-[(E)-Methyldiazenyl]cyclohexyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-Methyldiazenyl]cyclohexyl acetate is an organic compound characterized by the presence of a methyldiazenyl group attached to a cyclohexyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The esterification process typically involves the use of a catalyst such as Amberlyst 15, and the reaction is carried out at temperatures ranging from 333 to 373 K . The methyldiazenyl group can be introduced through a diazotization reaction, where a primary amine is treated with nitrous acid.
Industrial Production Methods: In an industrial setting, the production of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves large-scale esterification and hydrogenation processes. Catalysts such as Cu/ZnO/SiO2 are employed to ensure high conversion rates and selectivity . The process is optimized to achieve high atom economy and catalytic efficiency, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-Methyldiazenyl]cyclohexyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Hydrogenation of the compound can yield cyclohexanol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
1-[(E)-Methyldiazenyl]cyclohexyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[(E)-Methyldiazenyl]cyclohexyl acetate involves its interaction with molecular targets such as enzymes and receptors. The methyldiazenyl group can undergo redox reactions, influencing the activity of enzymes involved in metabolic pathways. Additionally, the compound’s structure allows it to interact with cell membranes, potentially affecting cellular functions.
Comparaison Avec Des Composés Similaires
- Cyclohexyl acetate
- Cyclohexanol
- Cyclohexanone
Comparison: 1-[(E)-Methyldiazenyl]cyclohexyl acetate is unique due to the presence of the methyldiazenyl group, which imparts distinct chemical properties and reactivityCyclohexanol and cyclohexanone, on the other hand, are more commonly used in the production of nylon and other industrial chemicals .
Propriétés
Numéro CAS |
13369-61-4 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
[1-(methyldiazenyl)cyclohexyl] acetate |
InChI |
InChI=1S/C9H16N2O2/c1-8(12)13-9(11-10-2)6-4-3-5-7-9/h3-7H2,1-2H3 |
Clé InChI |
SZWRJNCRHORIEE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(CCCCC1)N=NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


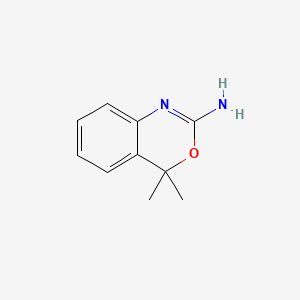
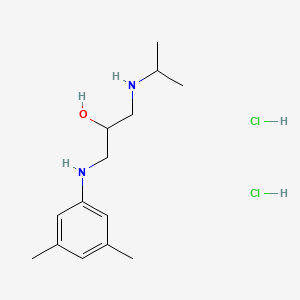
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)

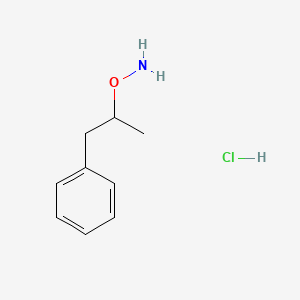
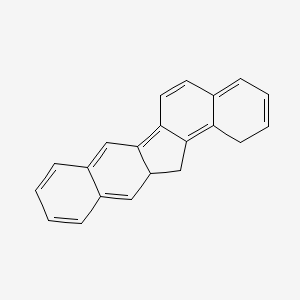
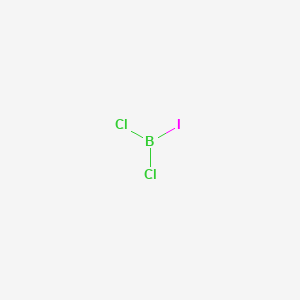
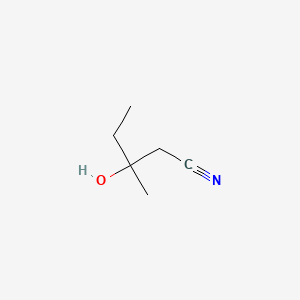
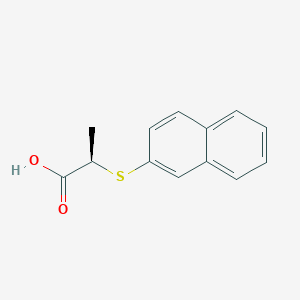
![5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14715863.png)

